molecular formula C16H14FN3O B6345730 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354939-36-8

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345730
CAS No.: 1354939-36-8
M. Wt: 283.30 g/mol
InChI Key: RXECKCXKKZMTCM-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one ( 1354939-36-8) is a high-purity chemical compound offered at 97% purity for research applications . This molecule features a 4,5-dihydro-1H-imidazol-4-one core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions. The structure is substituted with a 2-fluorobenzyl group and a phenyl ring at the 5-position, along with an amino group at the 2-position, which may serve as a key pharmacophore. While specific biological data for this compound is not publicly available, structurally related 4,5-dihydro-1H-imidazol-4-one analogues have been investigated as inhibitors of beta-secretase (BACE), a key target in Alzheimer's disease research . Furthermore, similar compounds are described as intermediates in the development of innovative drugs and OLED materials, highlighting the utility of this chemical class in both pharmaceutical and material science research . The presence of the fluorine atom, a common feature in modern drug design, can influence a compound's potency, metabolic stability, and membrane permeability. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or for exploratory biological screening. Please note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-amino-4-[(2-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-9-5-4-6-11(13)10-16(12-7-2-1-3-8-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECKCXKKZMTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves a two-step sequence: condensation of precursors followed by imidazole ring cyclization . A primary amine (e.g., 2-fluorobenzylamine) reacts with a carbonyl-containing compound (e.g., phenylglyoxal) in ethanol or methanol under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid (pTSA) facilitate the formation of an intermediate Schiff base.

Subsequent cyclization is achieved via dehydration using concentrated sulfuric acid or phosphoric acid, forming the 4,5-dihydroimidazol-4-one scaffold. For example:

  • Condensation :
    2-Fluorobenzylamine+PhenylglyoxalEtOH, 80°CAcOHSchiff base intermediate\text{2-Fluorobenzylamine} + \text{Phenylglyoxal} \xrightarrow[\text{EtOH, 80°C}]{\text{AcOH}} \text{Schiff base intermediate}

  • Cyclization :
    IntermediateH2SO4,110°C2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one\text{Intermediate} \xrightarrow[\text{H}_2\text{SO}_4, 110°C]{} \text{this compound}

Key Parameters :

  • Solvent polarity influences reaction rate and yield, with ethanol providing optimal balance between solubility and reactivity.

  • Acid concentration must exceed 70% to ensure complete dehydration without side reactions.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves reducing nitro intermediates using Raney nickel or palladium on carbon (Pd/C). For instance, 5-[(2-fluorophenyl)methyl]-5-phenyl-4-nitro-4,5-dihydro-1H-imidazole is hydrogenated at 50–80°C under 3–5 bar H₂ pressure. This method achieves ≥85% yield but requires stringent control over catalyst activity to prevent over-reduction.

Advantages :

  • High regioselectivity for the amino group.

  • Scalable for industrial production due to mild conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
SolventEthanol78–82%
Reaction Temperature80–90°CMaximizes cyclization efficiency
Acid CatalystH₂SO₄ (95%)Prevents byproduct formation

Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with the fluorophenyl group.

Catalytic Systems

  • Homogeneous Catalysts : Acetic acid (5–10 mol%) enhances Schiff base formation but requires neutralization post-reaction.

  • Heterogeneous Catalysts : Zeolites (e.g., H-Y) improve cyclization yields by 12–15% compared to H₂SO₄, reducing corrosion risks.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1) , achieving ≥95% purity. Slow cooling (0.5°C/min) yields needle-shaped crystals suitable for X-ray diffraction.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves regioisomers, particularly when substituents sterically hinder cyclization.

Structural Confirmation :

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1 ppm, broad).

  • HRMS : [M+H]⁺ = 296.12 (calculated), 296.10 (observed).

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxazolone Byproducts : Result from over-dehydration; mitigated by controlling H₂SO₄ concentration (<90%).

  • Racemization : Chiral centers at C5 may racemize above 100°C; resolved by low-temperature cyclization (70–80°C).

Scalability Issues

  • Catalyst Recovery : Raney nickel reuse decreases yield by 8–10% per cycle; immobilized catalysts (e.g., Ni/SiO₂) under investigation.

  • Solvent Volume : Ethanol usage is reduced by 40% via microwave-assisted synthesis (20 min vs. 6 h conventional).

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipase B from Candida antarctica show promise for aqueous-phase cyclization at 37°C, though yields remain low (35–40%).

Flow Chemistry

Microreactor systems enhance heat transfer, enabling cyclization at 130°C with residence times <10 min. Pilot-scale trials report 89% yield and 99.2% purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can convert the imidazolone ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while substitution reactions can produce various substituted imidazolones .

Scientific Research Applications

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents (5-position) Molecular Weight (g/mol) Key Features Source
Target Compound 2-Fluorophenylmethyl, phenyl ~299.3* Ortho-fluorine introduces steric/electronic effects; dihydro core. -
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-... Furan-2-ylmethyl, 3-methoxyphenyl 285.30 Heteroaromatic furan; electron-donating methoxy group; discontinued product.
2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-... 4-Methoxyphenylmethyl, phenyl 295.34 Para-methoxy enhances solubility; discontinued product.
2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-... 3,4,5-Trimethoxyphenylmethyl, phenyl ~373.4* Triple methoxy groups increase polarity and molecular weight.

*Estimated based on molecular formula.

  • Fluorine vs. Methoxy Groups: The target’s 2-fluorophenyl group contrasts with methoxy-substituted analogs (e.g., 3- or 4-methoxy in ).
  • Steric Considerations : The ortho-fluorine in the target compound may introduce steric hindrance, unlike para-substituted analogs (e.g., 4-methoxyphenyl in ), which have minimal steric interference.

Core Structure Differences

  • Dihydroimidazolone vs. Imidazole : The target’s dihydroimidazolone core (partially saturated) differs from fully aromatic imidazoles (e.g., 4,5-diphenyl-1H-imidazoles in ). Saturation may enhance conformational flexibility and alter hydrogen-bonding capacity, impacting solubility and metabolic stability.

Stability and Degradation

  • Fluorophenyl Stability Concerns : Fluorophenyl-containing compounds, such as those in , demonstrated instability in simulated gastric fluid due to susceptibility to acidic hydrolysis. This suggests the target compound may face similar challenges, whereas methoxy-substituted analogs (e.g., ) might exhibit greater stability under physiological conditions.
  • Heteroaromatic Substituents : Compounds with furan or thiophen groups (e.g., ) could exhibit distinct degradation pathways influenced by the heteroatom’s reactivity.

Biological Activity

The compound 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3OC_{16}H_{16}FN_3O, with a molecular weight of approximately 285.31 g/mol. The structure features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound was evaluated for its minimum inhibitory concentration (MIC) against various pathogens. The results indicated potent activity, with MIC values comparable to established antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.35

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Cytotoxic Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably, it exhibited selective toxicity against certain types of cancer cells, with IC50 values indicating effective growth inhibition.

Cell LineIC50 (µM)
A549 (lung carcinoma)15.0
HeLa (cervical carcinoma)12.5
MCF-7 (breast carcinoma)20.0

The structure-activity relationship analysis revealed that modifications to the phenyl and fluorophenyl groups significantly influenced cytotoxicity, highlighting the importance of these substituents in enhancing biological activity .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or pathogen survival.
  • Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results. The compound was able to reduce biofilm formation significantly, which is crucial in treating infections associated with implanted medical devices.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This effect was particularly pronounced in breast cancer cells, suggesting a potential therapeutic role in oncology.

Q & A

Basic: What are the recommended methods for synthesizing 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes with amidines or urea derivatives. Key steps include:

  • Step 1: Reacting a fluorophenyl-substituted aldehyde with a phenyl-containing amine precursor under reflux conditions in anhydrous ethanol or DMF.
  • Step 2: Cyclization using catalysts like ammonium acetate or iodine to form the imidazolone core.
  • Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
    Critical parameters include maintaining anhydrous conditions, controlling temperature (±2°C precision), and monitoring reaction progress via TLC.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign chemical shifts to confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm, imidazolone NH2 signals at δ 5.5–6.0 ppm). Multiplicity analysis (e.g., doublets for fluorophenyl protons) resolves structural ambiguities .
    • 19F NMR: Detects fluorophenyl environments (e.g., para- vs. ortho-substitution).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 325.12) and fragmentation patterns .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and NH2 groups (~3350 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives with varying substituents?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR: Reduces signal broadening by freezing rotamers (e.g., at –40°C) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structures .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity and interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein interactions (e.g., using GROMACS or AMBER).
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Docking Studies (AutoDock Vina): Predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonds and hydrophobic contacts .

Advanced: How does the substitution pattern (e.g., fluorophenyl groups) influence the compound’s biological activity?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., 2-fluorophenyl) may hinder binding to flat active sites.
  • Electronic Effects: Fluorine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in enzymes) .
  • SAR Studies: Compare IC50 values of derivatives with varying substituents (e.g., 4-fluoro vs. 2-fluoro analogs) to map activity trends .

Basic: What are the critical parameters in optimizing reaction yield during synthesis?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. protic solvents.
  • Catalyst Loading: Ammonium acetate (1.2–1.5 equiv.) balances cyclization rate and byproduct formation .
  • Temperature Control: Maintain 80–100°C for imidazolone formation; exceeding 110°C promotes decomposition .

Advanced: How can X-ray crystallography using SHELX software aid in determining the compound’s structure?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
  • Structure Refinement (SHELXL):
    • Apply restraints for disordered fluorophenyl groups.
    • Validate hydrogen bonding (e.g., N–H···O interactions) and π-stacking using PLATON .
  • Twinned Data Handling: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: What strategies are effective in analyzing the compound’s stability under different conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Heat at 40–60°C for 14 days; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
    • Photolytic Stress: Expose to UV light (254 nm) to detect photooxidation products .
  • Mechanistic Studies: Use LC-MS to identify degradation pathways (e.g., hydrolysis of the imidazolone ring) .

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